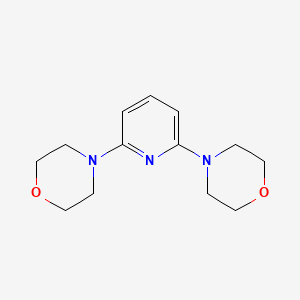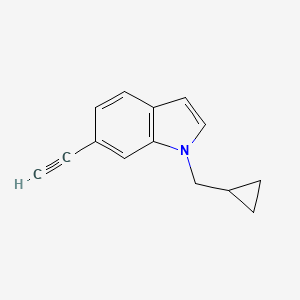![molecular formula C19H26N2O5 B12068905 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its stability and reactivity. The presence of both carbamate (Cbz) and tert-butoxycarbonyl (Boc) protecting groups makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions to form the spirocyclic nonane structure.
Introduction of Protecting Groups: The next step involves the introduction of the Cbz and Boc protecting groups. This is typically done using benzyl chloroformate (for Cbz) and di-tert-butyl dicarbonate (for Boc) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and reactive nature.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The protecting groups (Cbz and Boc) can be selectively removed under specific conditions, allowing for controlled release of the active compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane: Similar in structure but lacks the Cbz protecting group.
5-oxa-2,8-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another related compound with different functional groups.
Uniqueness
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in chemical reactions. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic pathways.
Eigenschaften
Molekularformel |
C19H26N2O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-O-benzyl 5-O-tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-9-10-24-14-19(21)12-20(13-19)16(22)25-11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI-Schlüssel |
ACEOOUVLDGXSET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)



![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)




